molecular formula C9H9ClF3N B1432356 1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1270401-77-8

1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B1432356
CAS No.: 1270401-77-8
M. Wt: 223.62 g/mol
InChI Key: YJWDXKUMDAATTM-UHFFFAOYSA-N
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Description

1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H9ClF3N It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Biochemical Analysis

Biochemical Properties

1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in the biochemical pathways and cellular processes, making this compound a valuable compound for biochemical studies .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and cellular responses. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For example, it can inhibit the activity of certain enzymes, leading to the accumulation or depletion of specific metabolites. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Studies have shown that there is a threshold dose above which the adverse effects become significant, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. Additionally, it can affect the levels of specific metabolites, leading to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to specific proteins, affecting its localization and accumulation within cells. These interactions can influence the overall activity and function of this compound in biological systems .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and transport mechanisms. The subcellular localization of this compound can affect its activity and function, influencing various cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a suitable solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

  • 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine
  • 1-[4-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine
  • 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine

Uniqueness: 1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts significant electron-withdrawing properties, affecting the compound’s overall behavior in chemical reactions and biological systems .

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWDXKUMDAATTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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